1-(3-chlorophenyl)-5-(4-chlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide
Description
1-(3-Chlorophenyl)-5-(4-chlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative featuring two distinct chlorinated aryl substituents at positions 1 and 5 of the pyrazole ring, along with an N-methyl carboxamide group at position 2. Its synthesis typically involves coupling reactions using agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form the amide bond, followed by purification via chromatography or recrystallization .
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-(4-chlorophenyl)-N-methylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c1-20-17(23)15-10-16(11-5-7-12(18)8-6-11)22(21-15)14-4-2-3-13(19)9-14/h2-10H,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQKKMVTRAAYBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-5-(4-chlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-chlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-5-(4-chlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(3-chlorophenyl)-5-(4-chlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-(4-chlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and functions .
Comparison with Similar Compounds
Key Observations :
- The presence of chlorine atoms at meta (3-) and para (4-) positions on the aryl rings increases molecular polarity, likely elevating melting points compared to non-chlorinated analogs.
- N-methyl carboxamide vs.
Antimicrobial Activity
- Compound 5b (): 1-(3-Chlorophenyl)-5-(2,3-dichlorophenyl)-3-phenyl-4,5-dihydropyrazole exhibits potent antimicrobial activity, attributed to the synergistic effects of multiple chlorine atoms enhancing lipophilicity and membrane penetration .
- Implications for Target Compound : The 3- and 4-chlorophenyl groups may similarly enhance antimicrobial efficacy, though additional in vitro testing is required.
Cannabinoid Receptor Modulation
- Compound in : 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)pyrazole-3-carboxamide acts as a CB1 receptor antagonist (IC50 = 0.139 nM). The 3-pyridylmethyl group and chlorophenyl substituents are critical for binding affinity .
- Target Compound : Replacement of the pyridylmethyl group with N-methyl may reduce receptor affinity but improve metabolic stability.
Structural and Crystallographic Insights
- Crystal Packing: Analogs like those in crystallize in monoclinic systems (e.g., P21/c), with unit cell parameters influenced by substituent bulkiness. For example, a compound with a 3-pyridylmethyl group has a β angle of 92.003°, whereas steric effects from the target compound’s N-methyl group may alter packing efficiency .
- QSAR Implications: Chlorine atoms at meta and para positions may optimize steric and electronic interactions with hydrophobic receptor pockets, as seen in cannabinoid antagonists .
Biological Activity
1-(3-chlorophenyl)-5-(4-chlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This pyrazole derivative exhibits a range of biological activities, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C16H14Cl2N4O
- Molecular Weight : 319.185 g/mol
- CAS Number : 55828-93-8
Anticancer Activity
Research indicates that pyrazole derivatives, including the compound , exhibit potent anticancer properties. A study highlighted its effectiveness against various cancer cell lines:
The compound's mechanism of action involves inducing apoptosis and inhibiting cell proliferation in these cancer cells.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been documented extensively. For instance, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines:
These findings suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases.
Study on Antitumor Activity
In a comparative study, various pyrazole derivatives were synthesized and tested for their antitumor effects. The specific compound demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of 26 µM, indicating its potential for further development as an anticancer drug .
Another study investigated the mechanism by which pyrazole derivatives induce apoptosis in cancer cells. The results showed that the compound activates caspase pathways, leading to programmed cell death in tumor cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
